N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a compound that has been synthesized and studied for its potential biological properties . It contains a benzothiazole core, which is a heterocyclic organic compound known for its wide range of properties and applications .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystallographic characteristics and structure refinement details for the compounds have also been reported .Scientific Research Applications
Heterocyclic Compound Synthesis
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is utilized in the synthesis of heterocyclic compounds. For instance, it has been used in the production of N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide through a one-pot cyclocondensation process (Krauze et al., 2007).
Mycobacterium tuberculosis Inhibition
Research has shown the potential of thiazole-aminopiperidine hybrid analogues, including similar compounds, in inhibiting Mycobacterium tuberculosis. These compounds have displayed promising activity against Mycobacterium tuberculosis DNA gyrase and GyrB ATPase (Jeankumar et al., 2013).
Antimicrobial Properties
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Studies have indicated moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Pharmaceutical Applications
The compound and its derivatives have been explored for potential pharmaceutical applications. For instance, benzo[b]thiophene-2-carboxamide derivatives have shown potent urotensin-II receptor antagonism, indicating potential use in therapeutic contexts (Lim et al., 2016).
Biological Evaluation
New derivatives of this compound have been synthesized and subjected to biological evaluation, including studies for antibacterial, antifungal, and anticancer activities. These studies contribute to understanding the broader applications of these compounds in medicinal chemistry (Ravinaik et al., 2021).
Future Directions
The future directions for this compound could involve further exploration of its potential biological properties. For example, it could be evaluated for its antimicrobial activities or its potential as an anti-inflammatory agent . Additionally, it could be used as a template for further drug development .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c27-22(16-11-13-26(14-12-16)32(28,29)21-10-5-15-30-21)24-18-7-2-1-6-17(18)23-25-19-8-3-4-9-20(19)31-23/h1-10,15-16H,11-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEBEVXVKVLQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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